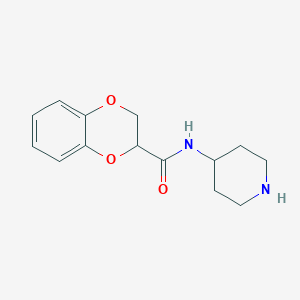
N-Phenyl-N-propionylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-propionylglycine (NPPG) is a chemical compound that belongs to the class of N-acylated amino acids. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPPG has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-propionylglycine is not fully understood, but it is believed to modulate the activity of the NMDA receptor. N-Phenyl-N-propionylglycine has been shown to inhibit the binding of glycine to the NMDA receptor, which leads to a decrease in the activity of the receptor. This modulation of the NMDA receptor activity has been implicated in the potential therapeutic effects of N-Phenyl-N-propionylglycine.
Biochemical and Physiological Effects:
N-Phenyl-N-propionylglycine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-Phenyl-N-propionylglycine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Phenyl-N-propionylglycine in lab experiments is its relative ease of synthesis. N-Phenyl-N-propionylglycine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-Phenyl-N-propionylglycine in lab experiments is its potential toxicity. N-Phenyl-N-propionylglycine has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Phenyl-N-propionylglycine. One area of research could be the potential therapeutic applications of N-Phenyl-N-propionylglycine in the treatment of inflammatory diseases. Another area of research could be the development of more selective NMDA receptor modulators that have fewer side effects than N-Phenyl-N-propionylglycine. Additionally, further studies could be conducted to better understand the mechanism of action of N-Phenyl-N-propionylglycine and its effects on the NMDA receptor.
Conclusion:
N-Phenyl-N-propionylglycine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. While there are potential therapeutic applications for N-Phenyl-N-propionylglycine, caution should be taken when handling and using the compound in lab experiments. Further studies are needed to better understand the potential therapeutic applications of N-Phenyl-N-propionylglycine and its mechanism of action.
Synthesemethoden
N-Phenyl-N-propionylglycine is synthesized by the reaction of phenylacetyl chloride with glycine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of N-Phenyl-N-propionylglycine is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-propionylglycine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-propionylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


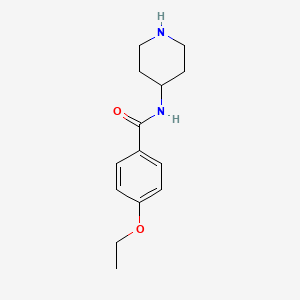
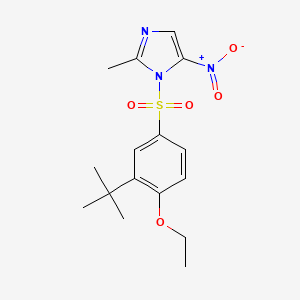
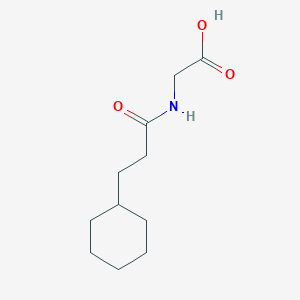
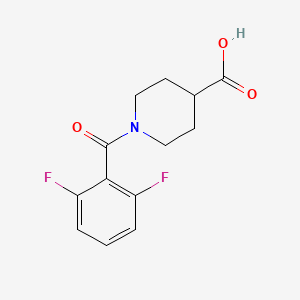

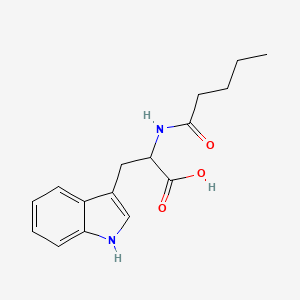
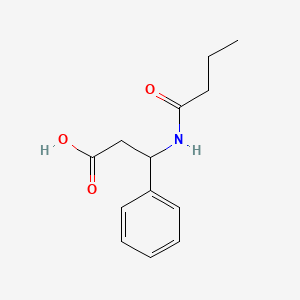

![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
